molecular formula C9H7Br3O2 B12685696 2,4,6-Tribromophenyl propionate CAS No. 76461-14-8

2,4,6-Tribromophenyl propionate

Cat. No.: B12685696
CAS No.: 76461-14-8
M. Wt: 386.86 g/mol
InChI Key: AYPLUWLTDGVVIR-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl propionate (CAS 76461-14-8) is a brominated aromatic ester with the molecular formula C9H7Br3O2 and a molecular weight of 386.87 g/mol . This compound is characterized by a high calculated density of 2.014 g/cm³ and a high boiling point of approximately 361.1°C, properties that are influenced by the presence of three bromine atoms on the phenyl ring . As a derivative of 2,4,6-tribromophenol—a known intermediate in the synthesis of brominated flame retardants and a functional fungicide and wood preservative itself—this propionate ester is of significant interest in industrial and materials chemistry research . The esterification of the phenolic group modifies its reactivity and physical properties, making it a valuable building block (synthon) for chemical synthesis. Potential research applications include its use as an intermediate in the development of novel polymeric materials, flame retardants, and specialty chemicals, where its bromine-rich structure can impart high flame retardancy and alter material characteristics . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, noting its predicted flash point of 172.2°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76461-14-8

Molecular Formula

C9H7Br3O2

Molecular Weight

386.86 g/mol

IUPAC Name

(2,4,6-tribromophenyl) propanoate

InChI

InChI=1S/C9H7Br3O2/c1-2-8(13)14-9-6(11)3-5(10)4-7(9)12/h3-4H,2H2,1H3

InChI Key

AYPLUWLTDGVVIR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

Schotten Baumann Reaction Pathway:this Method Involves the Reaction of a Phenol with an Acyl Chloride E.g., Propionyl Chloride in the Presence of an Aqueous Base, Such As Sodium Hydroxidevedantu.comchemistnotes.com. the Mechanism Proceeds Via a Nucleophilic Acyl Substitutionvedantu.comiitk.ac.in. the Base Deprotonates the Phenol to Form the More Nucleophilic Phenoxide Ion, Which then Attacks the Electrophilic Carbonyl Carbon of the Acyl Chloridevedantu.com. This Pathway is Highly Efficient for Phenols, Often Resulting in High Yields at Room Temperature. the Primary Advantage is the High Reactivity of the Acyl Chloride, Which Drives the Reaction to Completion.

Mechanism Steps:

Deprotonation of phenol (B47542) by base to form phenoxide.

Nucleophilic attack of the phenoxide on the acyl chloride carbonyl carbon.

Formation of a tetrahedral intermediate.

Collapse of the intermediate, expelling the chloride ion to form the final ester vedantu.com.

Fischer Esterification Pathway:this Pathway Involves Reacting a Phenol with a Carboxylic Acid E.g., Propionic Acid Under Acidic Catalysis E.g., H₂so₄ Masterorganicchemistry.comorganic Chemistry.org. the Reaction is an Equilibrium Process, and to Achieve High Yields, Conditions Must Be Manipulated to Favor the Product. This is Typically Done by Using a Large Excess of One Reactant or by Removing Water As It is Formed, Often with a Dean Stark Apparatusmasterorganicchemistry.comorganic Chemistry.org. Due to the Lower Nucleophilicity of Phenols Compared to Alcohols and the Reversible Nature of the Reaction, Fischer Esterification is Generally Less Efficient for Producing Phenolic Esters Than the Schotten Baumann Methodoperachem.com. One Study Noted That Running the Reaction with Equal Amounts of Reactants Resulted in a 65% Yield, Which Could Be Pushed to 97% by Using a 10 Fold Excess of the Alcoholmasterorganicchemistry.com.

Mechanism Steps (PADPED):

P rotonation of the carboxylic acid carbonyl group.

A ddition (nucleophilic attack) of the phenol (B47542).

D eprotonation of the attacking oxygen.

P rotonation of a hydroxyl group to form a good leaving group (water).

E limination of water.

D eprotonation to yield the final ester masterorganicchemistry.com.

Comparative Efficiency:

Reaction Pathway Reactants Catalyst/Conditions Advantages Disadvantages Typical Yield for Phenols
Schotten-BaumannPhenol + Acyl ChlorideAqueous Base (e.g., NaOH)Fast, high yield, irreversible, mild conditionsAcyl chlorides are moisture-sensitive and can be more expensive.High
Fischer EsterificationPhenol + Carboxylic AcidStrong Acid (e.g., H₂SO₄), HeatUses cheaper carboxylic acidsReversible, requires forcing conditions (excess reactant or water removal), slower reaction rates.Moderate to High (with optimization)

This interactive table compares the synthetic efficiency and pathways for the synthesis of 2,4,6-Tribromophenyl (B11824935) propionate (B1217596) analogues.

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tribromophenyl Propionate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectral Assignment and Conformation Analysis

The ¹H NMR spectrum of 2,4,6-Tribromophenyl (B11824935) propionate (B1217596) is predicted to be relatively simple, showing two distinct sets of signals corresponding to the aromatic protons of the tribromophenyl ring and the aliphatic protons of the propionate group.

The 2,4,6-substitution pattern on the phenyl ring results in two chemically equivalent protons at the C-3 and C-5 positions. These would appear as a single signal, a singlet, due to the magnetic equivalence and lack of adjacent protons for coupling. This signal is expected in the aromatic region, typically downfield (δ 7.5-8.0 ppm), due to the deshielding effect of the aromatic ring and the electron-withdrawing bromine atoms.

The propionate moiety gives rise to two signals: a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are deshielded and are coupled to the three protons of the methyl group, resulting in a quartet. The terminal methyl protons (-CH₃) are coupled to the two protons of the methylene group, producing a triplet.

Predicted ¹H NMR Data Table

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (C3-H, C5-H)7.70Singlet-2H
-O-CO-CH₂-2.65Quartet~7.52H
-CH₂-CH₃1.25Triplet~7.53H

Carbon-13 (¹³C) NMR Chemical Shift Correlation Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2,4,6-Tribromophenyl propionate, a total of six distinct carbon signals are predicted, as the symmetry of the tribromophenyl ring makes C-2/C-6 and C-3/C-5 chemically equivalent.

The carbonyl carbon (C=O) of the ester group is expected to appear significantly downfield (δ 170-175 ppm). The aromatic carbons attached to bromine (C-2, C-4, C-6) and the carbon attached to the oxygen (C-1) will have distinct shifts, influenced by the heavy atom effect and electronegativity. The carbons bearing protons (C-3, C-5) will appear in the typical aromatic region. The aliphatic carbons of the propionate group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data Table

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O171.5
C-1147.0
C-3 / C-5134.5
C-2 / C-6120.0
C-4118.0
-CH₂-28.0
-CH₃9.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Characterization

Two-dimensional NMR techniques would be essential for the definitive assignment of the ¹H and ¹³C signals and to confirm the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons in the propionate group, confirming their coupling relationship. No other correlations would be expected, as the aromatic protons are isolated.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the aromatic singlet and its attached carbons (C-3/C-5), a correlation between the methylene quartet and its carbon, and a correlation between the methyl triplet and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key predicted correlations would include:

The methylene protons (-CH₂-) showing a correlation to the carbonyl carbon (C=O) and the methyl carbon (-CH₃).

The aromatic protons (C3-H, C5-H) showing correlations to the carbons of the aromatic ring (C-1, C-2/C-6, C-4).

Crucially, a correlation between the aromatic protons and the ester carbonyl carbon would definitively link the tribromophenyl and propionate moieties, although this 4-bond correlation might be weak. A stronger correlation would be expected between the methylene protons of the propionate group and the C-1 carbon of the aromatic ring through the ester oxygen.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula.

Accurate Mass Determination and Elemental Composition Verification

The molecular formula for this compound is C₉H₇Br₃O₂. The presence of three bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry would be able to measure the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the elemental formula.

Predicted HRMS Data Table

IonCalculated Exact Mass
[M]⁺ (C₉H₇⁷⁹Br₃O₂)385.8019
[M+2]⁺ (C₉H₇⁷⁹Br₂⁸¹BrO₂)387.7999
[M+4]⁺ (C₉H₇⁷⁹Br⁸¹Br₂O₂)389.7978
[M+6]⁺ (C₉H₇⁸¹Br₃O₂)391.7958

The observation of this isotopic cluster with the correct relative intensities (approximately 1:3:3:1) and accurate masses would provide definitive proof of the compound's elemental composition.

Fragmentation Pathway Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in predictable ways, providing further structural evidence. The most likely primary fragmentation pathways for this compound include:

Alpha-cleavage: The most prominent fragmentation is the cleavage of the ester bond, leading to the formation of a propionyl cation ([CH₃CH₂CO]⁺) with an m/z of 57 and a 2,4,6-tribromophenoxy radical. The radical can then be detected as the 2,4,6-tribromophenol (B41969) cation after rearrangement.

Loss of the Alkyl Group: Cleavage of the ethyl group from the propionyl moiety could lead to a fragment corresponding to the loss of C₂H₅.

McLafferty Rearrangement: A potential rearrangement involves the transfer of a gamma-hydrogen from the methyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄), resulting in a 2,4,6-tribromophenyl acetate-like radical cation.

The analysis of these fragment ions in the mass spectrum would corroborate the structure determined by NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods probe the vibrational modes of the molecule, providing a unique fingerprint that allows for the identification of functional groups and conformational details. While Raman scattering is sensitive to changes in polarizability, IR absorption depends on changes in the dipole moment during a vibration. spectroscopyonline.com

Functional Group Identification via Characteristic Absorptions

The vibrational spectrum of this compound can be interpreted by assigning characteristic absorption bands to its distinct functional groups: the tribrominated aromatic ring and the propionate ester moiety. Although a dedicated experimental spectrum for this specific compound is not widely published, the expected frequencies can be accurately predicted based on data from analogous structures like 2,4,6-Tribromophenol, 2,4,6-Tribromoaniline, and various propionate esters. nih.govchemicalbook.comnih.gov

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands are anticipated above 3000 cm⁻¹, characteristic of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretching: Strong absorptions from the methyl (CH₃) and methylene (CH₂) groups of the propionate chain are expected in the 2850-3000 cm⁻¹ region.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band, characteristic of the ester functional group, is predicted in the range of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the benzene (B151609) ring.

C-O Stretching: Two distinct C-O stretching vibrations are characteristic of the ester group. The C-O-C asymmetric and symmetric stretching bands are expected around 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹, respectively. nih.gov

C-Br Stretching: Strong to medium intensity bands associated with the carbon-bromine bonds are typically found in the lower frequency "fingerprint" region, generally between 500 and 700 cm⁻¹.

The following table summarizes the predicted characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H StretchAryl C-H3100-3000MediumStrong
Aliphatic C-H Stretch-CH₂CH₃3000-2850StrongMedium
Carbonyl C=O StretchEster (R-COO-R')1750-1735Very StrongWeak
Aromatic C=C StretchBenzene Ring1600-1400VariableStrong
Asymmetric C-O-C StretchEster Linkage1300-1250StrongMedium
Symmetric C-O-C StretchEster Linkage1150-1000StrongMedium
C-Br StretchAryl-Br700-500StrongStrong

Conformational Analysis through Vibrational Mode Assignments

This compound possesses several rotatable single bonds, primarily the C-O bond linking the phenyl ring to the ester group and the O-C(O) bond. Rotation around these bonds can give rise to different stable conformations, or rotational isomers (conformers). researchgate.net Vibrational spectroscopy is a sensitive technique for studying such conformational equilibria. nih.gov

Different conformers would exhibit slight variations in their vibrational frequencies, particularly for modes involving the atoms in and around the rotatable bonds. For instance, the C-O-C stretching frequencies and the C=O carbonyl frequency could shift depending on the dihedral angle between the plane of the phenyl ring and the plane of the propionate group. By analyzing the spectra at different temperatures or in different solvents, it is possible to identify bands corresponding to different conformers and potentially determine their relative stabilities. researchgate.net While specific experimental conformational studies on this molecule are not available, the principles derived from studies on similar molecules like 2,4-pentanediol (B147393) acetates suggest that such analysis is feasible. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis (If applicable)

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. However, if suitable crystals were obtained, this technique would provide the most definitive three-dimensional structural information in the solid state.

X-ray crystallography would precisely determine:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule.

Conformation: The preferred conformation adopted by the molecule in the crystal lattice, including the orientation of the propionate group relative to the tribromophenyl ring.

Crystal Packing: How individual molecules are arranged in the unit cell and the nature of intermolecular interactions, such as van der Waals forces or potential weak halogen bonding involving the bromine atoms.

Studies on structurally related brominated aromatic compounds, such as N-aroyl-N′-(2,4,6-tribromophenyl)thioureas and 2,4,6-tribromo-1,3,5-trineopentylbenzene, have been successfully characterized by X-ray crystallography, revealing detailed information about their molecular and supramolecular structures. researchgate.netrsc.org Such an analysis for this compound would be invaluable for understanding its solid-state properties.

Advanced Spectroscopic Property Prediction through Computational Methods

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for predicting the spectroscopic properties of this compound. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. sns.it

By employing DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), one can perform several key calculations: researchgate.neteurjchem.com

Geometry Optimization: Determination of the lowest energy (most stable) three-dimensional structure of the molecule.

Vibrational Frequency Calculation: Prediction of the complete set of vibrational modes, yielding theoretical IR and Raman spectra. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

Assignment of Vibrational Modes: The calculations provide a detailed description of the atomic motions for each vibrational band, which is crucial for making unambiguous assignments of the experimental spectra. scirp.org

Computational studies on analogous molecules have shown excellent agreement between scaled theoretical frequencies and experimental observations, validating the utility of this approach. eurjchem.comnih.gov For this compound, a computational study would not only predict its IR and Raman spectra but also help in understanding its electronic structure and reactivity.

The table below illustrates the type of data that would be generated from a DFT computational study for this molecule.

Calculated PropertyMethodologyInformation Obtained
Optimized Molecular GeometryDFT (e.g., B3LYP/6-311G(d,p))Bond lengths, bond angles, dihedral angles
Vibrational FrequenciesDFT Frequency AnalysisPredicted IR and Raman peak positions (cm⁻¹)
IR IntensitiesDFT Frequency AnalysisPredicted relative intensities of IR absorption bands
Raman ActivitiesDFT Frequency AnalysisPredicted relative intensities of Raman scattering bands
Potential Energy Distribution (PED)Normal Coordinate AnalysisAssignment of vibrational modes to specific atomic motions

Based on a thorough review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical reactivity and transformation mechanisms of this compound. While general principles of ester hydrolysis and photochemical reactions are well-established for related compounds, specific experimental studies, kinetic data, and detailed pathway analyses for this compound are not present in the accessible scientific domain.

Consequently, the creation of a detailed and scientifically accurate article adhering to the user's specified outline, which requires in-depth research findings and data tables for this particular compound, is not feasible at this time. Information on related substances, such as the hydrolysis product 2,4,6-Tribromophenol, and theoretical reaction types, like the Photo-Fries rearrangement, exists but cannot be used to accurately describe the specific behavior of this compound without dedicated research.

Chemical Reactivity and Transformation Mechanisms of 2,4,6 Tribromophenyl Propionate

Thermal Decomposition Processes and Products

The thermal degradation of 2,4,6-Tribromophenyl (B11824935) propionate (B1217596) is a critical area of study, particularly concerning the potential for forming hazardous byproducts during incineration or in accidental fires.

Pyrolysis Mechanisms in Inert and Oxidative Atmospheres

The pyrolysis and oxidation of organic materials, including brominated flame retardants, are complex processes involving free radical reactions. dtic.mil In an inert atmosphere, the initial step in the thermal decomposition of 2,4,6-Tribromophenyl propionate is likely the homolytic cleavage of the ester bond, generating a 2,4,6-tribromophenoxy radical and a propionyl radical. The propionyl radical can further decompose, leading to the formation of various volatile organic compounds.

Alternatively, the C-Br bonds can undergo scission, releasing bromine radicals. These radicals can then participate in a series of secondary reactions, including hydrogen abstraction from the propionate moiety or other organic molecules present. In an oxidative atmosphere, the decomposition process is more complex, involving the formation of oxygenated intermediates and a higher potential for the formation of brominated and oxygenated aromatic compounds. The presence of oxygen facilitates the combustion process, leading to the formation of carbon monoxide, carbon dioxide, and hydrogen bromide gas as major hazardous decomposition products. nih.gov

Volatile Organic Compound (VOC) Release Profiles

Volatile organic compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature. ebi.ac.uk Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air. ebi.ac.uk The thermal decomposition of this compound is expected to release a variety of VOCs.

During the pyrolysis of similar brominated flame retardants, a range of volatile and semi-volatile products have been identified. cetjournal.it For instance, the thermal degradation of other brominated flame retardants has been shown to release compounds such as hydrogen bromide, bromine, and various brominated hydrocarbons. cetjournal.it The decomposition of the propionate group in this compound would likely lead to the formation of propene, propane, and other short-chain hydrocarbons.

Table 1: Potential Volatile Organic Compounds Released During Thermal Decomposition

Compound CategorySpecific Examples
Brominated HydrocarbonsBromomethane, Bromoethane (B45996)
Aromatic HydrocarbonsBenzene (B151609), Toluene, Xylene
Short-chain HydrocarbonsPropene, Propane
Acid GasesHydrogen Bromide

It is important to note that the specific profile of released VOCs will depend on the decomposition temperature, the presence of oxygen, and the surrounding material matrix.

Formation of Polybrominated Dibenzo-p-dioxins/Furans (PBDD/Fs) Precursors from Thermal Decomposition

A significant concern with the thermal decomposition of brominated flame retardants is the potential for the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.gov The 2,4,6-tribromophenoxy radical, formed during the initial pyrolysis of this compound, is a key precursor to PBDD/F formation.

The condensation of two 2,4,6-tribromophenoxy radicals can lead to the formation of a PBDD. Alternatively, a 2,4,6-tribromophenoxy radical can react with a phenoxy radical (which may be present from the decomposition of other materials) to form a brominated diphenyl ether, a known precursor to PBDFs. Studies on the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), a structurally related flame retardant, have shown that bimolecular condensation reactions involving the 2,4,6-tribromophenoxy radical are a key pathway to PBDD/F precursors. nih.gov

Reductive Debromination Mechanisms (Abiotic)

Abiotic reductive debromination is a significant transformation pathway for this compound in anaerobic environments. This process involves the removal of bromine atoms from the aromatic ring, leading to the formation of less brominated and potentially less toxic compounds. The initial hydrolysis of the ester linkage would yield 2,4,6-tribromophenol (B41969) (TBP), which can then undergo reductive debromination. nih.gov

The phototransformation of TBP in aqueous solution has been shown to proceed via hydrodebromination, resulting in the formation of dihydroxylated dibromobenzene compounds. nih.gov This suggests that under certain environmental conditions, photolysis can contribute to the abiotic reductive debromination of TBP. nih.gov

Oxidative Transformation Mechanisms (Abiotic)

In aerobic environments, this compound can undergo abiotic oxidative transformation. Similar to reductive debromination, the initial step is likely the hydrolysis of the ester bond to form 2,4,6-tribromophenol. This can then be oxidized.

Studies on the ozonation of structurally similar compounds have shown that oxidation can lead to the formation of a variety of transformation products. nih.govresearchgate.net For example, the oxidation of 2,4,6-tribromophenol over hematite (B75146) (Fe2O3) has been shown to result in the formation of brominated alkanes like bromoethane and bromopentane. nih.gov This indicates that under certain oxidative conditions, the aromatic ring can be cleaved.

Catalytic Transformations and Reaction Mechanism Studies

Catalytic methods offer a promising approach for the controlled degradation of this compound. The aqueous-phase hydrogenation of similar compounds over palladium on carbon (Pd/C) catalysts has been investigated. nih.govresearchgate.net This process involves the catalytic transfer of hydrogen, leading to the reductive debromination of the aromatic ring. nih.govresearchgate.net

For instance, the catalytic hydrogenation of 2,4,6-trinitrobenzoic acid over a Pd/C catalyst has been shown to proceed through the formation of various intermediate compounds, ultimately leading to the formation of 1,3,5-triaminobenzene. nih.govresearchgate.net A similar catalytic approach could potentially be applied to this compound, where the ester bond might first be hydrolyzed, followed by the catalytic hydrodebromination of the resulting 2,4,6-tribromophenol.

Mechanistic Studies in Engineered Material Applications

Integration Strategies for Polymer Systems

The performance of 2,4,6-Tribromophenyl (B11824935) propionate (B1217596) as a flame retardant is intrinsically linked to its method of incorporation into a polymer matrix. The two primary strategies, covalent bonding and non-covalent blending, each offer distinct advantages and are chosen based on the desired properties of the final material.

Covalent Incorporation via Polymerization Techniques

Covalently bonding 2,4,6-Tribromophenyl propionate into the polymer backbone is a sophisticated approach to creating inherently flame-retardant materials. This is often achieved by first modifying the compound to an acrylate (B77674) form, such as 2,4,6-Tribromophenyl acrylate (TBPA). This reactive monomer can then be copolymerized with other monomers, like glycidyl (B131873) methacrylate (B99206), using techniques such as free radical polymerization. researchgate.net

This method ensures that the flame retardant is permanently locked into the polymer structure, preventing it from leaching out over time, which can be a concern with additive flame retardants. researchgate.net The resulting copolymers exhibit a homogeneous distribution of the flame-retardant moiety, leading to consistent and predictable flame retardancy throughout the material. Research into the copolymerization of TBPA with glycidyl methacrylate has provided valuable data on reactivity ratios, which are crucial for tailoring the final properties of the polymer. researchgate.net

Table 1: Copolymerization Data of 2,4,6-Tribromophenyl Acrylate (TBPA) and Glycidyl Methacrylate

Feed Composition (Mole Fraction)Copolymer Composition (Mole Fraction)Molecular Weight (Mn)Molecular Weight (Mw)Polydispersity Index (Mw/Mn)
TBPA Glycidyl Methacrylate TBPA Glycidyl Methacrylate
0.1090.8910.1960.80450381
0.2120.7880.2760.72466675
0.4200.5800.4470.55374327
0.5170.4830.6080.39272437
0.8180.1820.8320.16886193

Data sourced from research on the synthesis and characterization of 2,4,6‐Tribromophenyl acrylate‐co‐glycidyl methacrylate polymers. researchgate.net

Non-Covalent Blending and Dispersion in Polymer Matrices

The more common and straightforward method for incorporating this compound into polymers is through non-covalent blending. researchgate.netmdpi.com In this additive approach, the compound is physically mixed with the polymer melt or solution. This technique is widely used for a variety of polymers, including thermoplastics and thermosets. nih.gov

The effectiveness of this method depends on several factors, including the compatibility of the flame retardant with the polymer matrix, the processing temperature, and the desired loading level. Achieving a fine and uniform dispersion of the flame retardant is critical for optimal performance. Poor dispersion can lead to a non-uniform flame retardant effect and can also negatively impact the mechanical properties of the polymer composite. Non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, play a crucial role in the miscibility and dispersion of the flame retardant within the polymer. researchgate.netmdpi.com

Flame Retardancy Mechanisms of Brominated Phenyl Esters

Brominated flame retardants, including this compound, operate through complex mechanisms that interrupt the combustion cycle at different stages. These mechanisms can be broadly categorized into condensed-phase and gas-phase effects.

Condensed-Phase Flame Retardant Effects (Char Formation, Barrier Layer Mechanisms)

In the condensed phase (the solid polymer), the presence of brominated phenyl esters can significantly alter the thermal degradation pathway of the polymer. mdpi.com Upon heating, these flame retardants can promote the formation of a stable, carbonaceous char layer on the surface of the material. crepim.fr This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable volatile gases that fuel combustion. mdpi.comcrepim.fr

The formation of this protective layer is often a result of chemical interactions between the flame retardant and the polymer at elevated temperatures. crepim.fr For instance, the flame retardant can accelerate the breakdown of the polymer in a way that favors the formation of cross-linked, aromatic structures, which are the building blocks of char. mdpi.com

Gas-Phase Flame Retardant Effects (Radical Scavenging)

Perhaps the most significant contribution of brominated flame retardants to fire safety is their action in the gas phase. youtube.comuclan.ac.uk During combustion, highly reactive free radicals (such as H• and OH•) are generated in the flame, propagating the fire through a series of chain reactions. youtube.com

When a polymer containing a brominated flame retardant like this compound burns, it releases bromine-containing compounds, primarily hydrogen bromide (HBr), into the gas phase. youtube.comuclan.ac.uk This HBr then actively participates in the combustion chemistry, scavenging the high-energy free radicals and replacing them with much less reactive bromine radicals (Br•). youtube.com This "radical trap" mechanism effectively interrupts the exothermic chain reactions of the fire, leading to a reduction in heat release and ultimately, flame suppression. uclan.ac.uk While effective, this gas-phase inhibition can sometimes lead to an increase in the yield of products of incomplete combustion, such as carbon monoxide and hydrogen cyanide. uclan.ac.uk

Synergistic Effects with Co-additives in Polymer Composites

The performance of this compound can be further enhanced by using it in combination with other additives, known as synergists. researchgate.net A classic example of this is the use of antimony trioxide (Sb₂O₃) alongside brominated flame retardants. researchgate.net

Interactions with Other Materials and Substrates

The utility of this compound in engineered material applications is significantly influenced by its interactions with other materials. These interactions govern its efficacy as a flame retardant and its processability within various matrices. This section explores the adsorption behavior of this compound on carbonaceous adsorbents and its compatibility and processing characteristics when integrated into composite materials.

Adsorption Characteristics on Carbonaceous Adsorbents

Research on TCP demonstrates that activated carbon is an effective adsorbent for removing halogenated phenols from aqueous solutions. jksus.orgresearchgate.net The adsorption process is typically rapid, with a significant amount of the compound being adsorbed within a short period. ncsu.edu This is attributed to the high affinity of the aromatic ring and the halogen substituents for the carbon surface. The adsorption capacity is influenced by several factors, including the initial concentration of the adsorbate, the dosage of the adsorbent, temperature, and pH of the solution. ncsu.edu

The adsorption of TCP onto activated carbon has been shown to follow isotherm models such as the Langmuir and Freundlich models, which describe the equilibrium distribution of the adsorbate between the liquid and solid phases. jksus.orgncsu.edu The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on a heterogeneous surface. The fit of these models can provide information about the adsorption mechanism and the surface characteristics of the adsorbent. For instance, studies on TCP have shown that the adsorption can be a spontaneous and exothermic process. ncsu.edu

The kinetics of adsorption for compounds like TCP often follow pseudo-first-order or pseudo-second-order models. The pseudo-second-order model, in particular, often provides a good fit, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. ncsu.edu

Given the structural similarities, it is plausible that this compound would exhibit comparable adsorption characteristics on carbonaceous adsorbents. The presence of the bulky propionate group might influence the adsorption kinetics and capacity compared to the smaller hydroxyl group in TCP. The larger molecular size could potentially lead to different diffusion rates within the porous structure of the adsorbent.

Table 1: Adsorption Parameters for 2,4,6-Trichlorophenol (B30397) on Activated Carbon (Illustrative Data)

Adsorption ParameterValueReference Compound
Adsorption Capacity (q_m)Varies (e.g., ~200-500 mg/g)2,4,6-Trichlorophenol
Langmuir Constant (K_L)Varies2,4,6-Trichlorophenol
Freundlich Constant (K_F)Varies2,4,6-Trichlorophenol
Pseudo-second-order rate constant (k_2)Varies2,4,6-Trichlorophenol

Note: This table presents illustrative data based on studies of 2,4,6-trichlorophenol to infer potential behavior of this compound. Actual values for this compound would require experimental determination.

Compatibility and Processing Characteristics in Composite Materials

This compound, as a brominated flame retardant, is designed to be incorporated into various polymer matrices to enhance their fire resistance. Its compatibility and processing characteristics are crucial for achieving a homogeneous distribution within the composite material and for maintaining or improving the material's mechanical and thermal properties.

Brominated flame retardants are commonly used in a variety of polymers, including epoxy resins, polyolefins, and polystyrenes. coacechemical.com The compatibility of these additives with the host polymer is dependent on factors such as molecular weight, polarity, and the presence of functional groups. For reactive flame retardants, the molecule contains a functional group that can react with the polymer backbone, chemically incorporating it into the polymer structure. coacechemical.com Additive flame retardants, on the other hand, are physically blended with the polymer.

In the context of composite materials, such as those used in electronic circuit boards and construction, the flame retardant must not significantly degrade the mechanical strength, thermal stability, or electrical properties of the final product. pvccopolymer.com The processing of these composites often involves high temperatures and pressures. Therefore, the flame retardant must be thermally stable under these conditions to prevent premature decomposition and the release of corrosive byproducts.

The propionate group in this compound could potentially offer some advantages in terms of processing. The ester functionality might improve its compatibility with polar polymers and could potentially act as a plasticizer, which might affect the melt flow properties of the polymer during processing. However, high concentrations of the additive could also lead to plasticization effects that might decrease the glass transition temperature (Tg) and stiffness of the composite.

The uniform dispersion of the flame retardant is essential for consistent flame retardancy throughout the material. Poor compatibility can lead to phase separation, resulting in areas with low flame retardant concentration and compromised fire performance. The use of coupling agents or surface modifications of the flame retardant particles can sometimes be employed to improve compatibility and dispersion.

Table 2: Potential Effects of this compound on Composite Material Properties

PropertyPotential EffectRationale
Flame RetardancyIncreasedRelease of bromine radicals to quench combustion reactions.
Mechanical StrengthMay decrease at high loadingsPlasticization effect or poor interfacial adhesion.
Glass Transition Temperature (Tg)May decreasePlasticization effect.
Processability (Melt Flow)May increasePotential plasticizing effect of the propionate group.
Thermal StabilityMust be highTo withstand processing temperatures without degradation.

Note: The effects listed are potential outcomes and would need to be verified through specific experimental studies on composites containing this compound.

Environmental Fate and Abiotic Degradation Pathways

Dissipation and Mineralization Kinetics in Varied Environmental Matrices

Studies in Soil Systems under Varying Redox Conditions

No specific studies on the dissipation and mineralization kinetics of 2,4,6-tribromophenyl (B11824935) propionate (B1217596) in soil under varying redox conditions were identified in the available literature. Research on the related compound, 2,4,6-tribromophenol (B41969) (TBP), indicates that it rapidly dissipates and mineralizes in soil, with transformation rates being significantly faster under oxic conditions compared to anoxic conditions. nih.govresearchgate.net However, it is not scientifically sound to directly extrapolate these findings to 2,4,6-tribromophenyl propionate without experimental verification.

Degradation in Aqueous Environments

There is a lack of specific data concerning the degradation of this compound in aqueous environments. While studies on TBP show that its degradation in water can be influenced by factors such as bioaugmentation and the presence of co-substrates, similar information for its propionate ester is not available. gdut.edu.cn

Formation and Characterization of Non-Extractable Residues (NERs) in Soil

No information was found regarding the formation and characterization of non-extractable residues (NERs) of this compound in soil. Studies on TBP have shown that a significant portion of the initial radioactivity can be transformed into NERs, primarily by binding to humic and fulvic acid fractions. nih.govresearchgate.net The propensity of this compound to form NERs and the nature of these residues remain uninvestigated.

Identification and Quantification of Abiotic Transformation Products

Specific abiotic transformation products of this compound have not been identified or quantified in the reviewed literature. For the related compound TBP, phototransformation studies have identified various products, including dihydroxylated dibromobenzene compounds. nih.gov It is plausible that hydrolysis of the ester bond in this compound could be a primary degradation step, yielding 2,4,6-tribromophenol and propionic acid. However, this has not been experimentally confirmed.

Influence of Environmental Factors on Degradation Rates (e.g., pH, temperature, light)

No studies were found that specifically investigate the influence of environmental factors such as pH, temperature, and light on the degradation rates of this compound. For TBP, phototransformation rates in aqueous solutions have been shown to increase with increasing pH. nih.gov The stability of the ester linkage in this compound would likely be pH-dependent, with hydrolysis favored under acidic or alkaline conditions, but specific kinetic data are absent. Similarly, the effect of temperature and light on its degradation has not been documented.

Transport and Distribution Modeling in Abiotic Environmental Compartments

No specific transport and distribution models for this compound in abiotic environmental compartments were found. Modeling the environmental fate of a chemical requires data on its physical and chemical properties, such as its partition coefficients (e.g., Log Kow), vapor pressure, and water solubility, as well as its degradation half-lives in different environmental media. This information is not currently available for this compound. For TBP, Mackay level III fugacity models have been used to estimate its distribution, but these cannot be applied to the propionate ester without specific input parameters. oecd.org

Theoretical and Computational Chemistry of 2,4,6 Tribromophenyl Propionate

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, providing detailed information about the geometry and electronic distribution of a molecule.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2,4,6-tribromophenyl (B11824935) propionate (B1217596), DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G* or larger, are used to determine its most stable three-dimensional structure (optimized geometry). researchgate.net This process involves minimizing the energy of the molecule by adjusting the positions of its atoms, yielding precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For similar aromatic compounds, these calculations help identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for a Halogenated Aromatic Molecule This table is illustrative, showing the types of data generated from DFT calculations, as specific values for 2,4,6-tribromophenyl propionate are not available in the cited literature.

PropertyDescriptionIllustrative Value
Total Energy The total electronic energy of the optimized molecule.Varies with method
Dipole Moment A measure of the molecule's overall polarity.~2.5 Debye
HOMO Energy Energy of the highest occupied molecular orbital.~ -6.8 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital.~ -1.2 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO.~ 5.6 eV

Data is hypothetical and based on typical values for similar halogenated compounds.

Ab initio (Latin for "from the beginning") methods are a class of computational techniques based solely on the principles of quantum mechanics without the use of experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT for electronic properties, albeit at a significantly greater computational expense. dovepress.com

These high-accuracy calculations are particularly valuable for benchmarking results from more cost-effective methods like DFT and for obtaining precise values for properties like ionization potential and electron affinity. dovepress.com For a system like this compound, ab initio calculations could provide a more refined understanding of its electronic structure and serve as a "gold standard" for validating DFT results.

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the complex pathways through which molecules react and degrade. This is particularly relevant for brominated flame retardants, whose environmental fate is a subject of significant study. nih.gov

Any chemical reaction proceeds through a high-energy transition state (TS) that connects reactants to products. Identifying the geometry and energy of this TS is crucial for understanding the reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate.

For this compound, key elementary reactions would include the hydrolysis of the ester bond and reductive debromination, a known degradation pathway for its precursor, TBP. sigmaaldrich.com Using computational methods, researchers can locate the TS for such reactions. This involves complex algorithms that search the potential energy surface for a "saddle point"—a structure that is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. A vibrational frequency analysis is then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. By mapping the PES for a specific reaction, chemists can visualize the entire degradation pathway, from reactants through transition states to intermediates and final products.

For this compound, this would involve modeling its breakdown under various conditions (e.g., thermal, photolytic, or biological). Studies on other brominated flame retardants have shown that degradation often proceeds via sequential debromination. nih.gov A PES mapping could reveal the step-by-step mechanism, showing which bromine atom is likely to be removed first and the energy barriers associated with each step. This information is vital for predicting the formation of potentially harmful degradation products, such as lesser-brominated phenols or polybrominated dibenzofurans, which have been observed in the pyrolysis of TBP. nih.gov

Table 2: Potential Degradation Reactions of this compound for Computational Modeling

Reaction TypeReactantsPotential Products
Ester Hydrolysis This compound + H₂O2,4,6-Tribromophenol (B41969) + Propionic acid
Reductive Debromination This compound + 2[H]2,4-Dibromophenyl propionate + HBr
Photolytic C-O Cleavage This compound + hν2,4,6-Tribromophenoxy radical + Propionyl radical

Spectroscopic Property Simulations and Validation

Computational chemistry can simulate various types of spectra, including infrared (IR) and Raman. These simulations are invaluable for interpreting experimental data and confirming the structure of synthesized or identified compounds.

The process begins with the optimized molecular geometry obtained from DFT or ab initio calculations. From this structure, the vibrational frequencies corresponding to the normal modes of the molecule are calculated. These computed frequencies and their corresponding intensities can be used to generate a theoretical IR or Raman spectrum. researchgate.net

This theoretical spectrum can then be compared with an experimentally measured spectrum of this compound. A good match between the positions and relative intensities of the peaks provides strong evidence that the computationally determined structure is correct. Often, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is typically applied to improve the agreement. researchgate.net This validation step is crucial for ensuring the reliability of the computational model.

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., with Polymer Chains)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intermolecular interactions between this compound and polymer chains at an atomic level. acs.org These simulations can elucidate the compatibility, diffusion, and spatial distribution of the flame retardant within a polymer matrix, which are critical factors for its effectiveness and performance. By modeling the system's dynamics over time, researchers can gain insights into how the propionate ester of 2,4,6-tribromophenol integrates into and interacts with various polymers. nih.govnih.gov

The primary goal of such simulations is to understand the non-covalent interactions, including van der Waals forces and electrostatic interactions, that govern the miscibility and distribution of this compound in a polymer matrix. uiuc.edu The simulation protocol typically begins with the construction of a representative model. This involves creating a simulation box containing the polymer chains (e.g., polycarbonate, acrylonitrile (B1666552) butadiene styrene) and randomly distributing a specified concentration of this compound molecules within it.

A crucial component of these simulations is the selection of an appropriate force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. uiuc.edu For a small organic molecule like this compound, a general force field such as the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) is often employed. nih.gov These force fields provide parameters for bond lengths, angles, dihedrals, and non-bonded interactions that are essential for accurately simulating the molecule's behavior. uiuc.edunih.gov

The simulation proceeds by minimizing the energy of the initial configuration, followed by a series of equilibration steps at a target temperature and pressure to achieve a stable, realistic system. Production runs are then conducted to collect data on the trajectories of all atoms. Analysis of these trajectories can reveal key interaction metrics.

One important parameter derived from MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding an atom of the polymer chain at a certain distance from an atom of the flame retardant. Peaks in the RDF indicate preferential interaction sites. For instance, a strong peak between the bromine atoms of the propionate and specific functional groups on the polymer would suggest a significant interaction influencing its dispersion.

Another key output is the mean square displacement (MSD), which can be used to calculate the diffusion coefficient of this compound within the polymer matrix. A lower diffusion coefficient suggests stronger interactions and better retention of the flame retardant within the polymer, which can be crucial for its long-term efficacy. nih.gov

The following interactive table presents hypothetical data from a simulated study of this compound in a polycarbonate matrix.

Simulation ParameterValueUnitDescription
Polymer MatrixPolycarbonate-The host polymer for the simulation.
Force FieldCGenFF-The set of parameters governing atomic interactions. nih.gov
Concentration of this compound10wt%The weight percentage of the flame retardant in the polymer.
Temperature500KThe simulated system temperature.
Pressure1atmThe simulated system pressure.
Simulation Time100nsThe duration of the production molecular dynamics run.
Diffusion Coefficient (MSD-derived)1.5 x 10⁻⁸cm²/sThe calculated mobility of the flame retardant in the matrix. nih.gov
Interaction Energy (FR-Polymer)-45.2kcal/molThe average non-bonded interaction energy between a single flame retardant molecule and the polymer chains.

These simulations can guide the design of more effective flame-retardant polymer systems by predicting how modifications to the chemical structure of the flame retardant or the polymer will affect their intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the chemical reactivity of a compound based on its molecular structure. nih.gov For this compound, QSAR modeling can be applied to predict its reactivity in various chemical processes, such as thermal degradation, hydrolysis, or oxidation, which are relevant to its function and environmental fate. It is important to note that this application of QSAR is distinct from predicting biological activity. nih.gov

The development of a QSAR model for chemical reactivity involves several key steps. First, a dataset of compounds with known reactivity data (e.g., reaction rate constants) is compiled. bioline.org.br Since specific reactivity data for this compound may be scarce, data from structurally similar compounds, such as other brominated phenols and esters, would be utilized. bioline.org.br

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment. bioline.org.br

The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap can be an indicator of chemical reactivity.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the observed chemical reactivity. Multiple linear regression (MLR) is a common technique used for this purpose. nih.gov The resulting QSAR equation takes the general form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical fitting.

The predictive power of the QSAR model is then rigorously validated using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound, a QSAR model could be developed to predict its rate of thermal degradation. The model might reveal that descriptors related to the strength of the C-Br bonds and the electronic properties of the aromatic ring are significant predictors of its degradation temperature.

Below is an interactive data table showcasing a hypothetical QSAR model for predicting the thermal degradation onset temperature (T_d) of a series of brominated phenolic esters.

DescriptorSymbolCoefficientDescription
Molecular WeightMW0.85A measure of the size of the molecule.
Energy of LUMOE_LUMO-15.2Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack.
Dipole Momentμ5.7A measure of the polarity of the molecule.
Number of Bromine AtomsnBr25.4The total count of bromine atoms in the molecule.
Interceptc₀250.1The baseline value for the model.

Predicted T_d (this compound) = 250.1 + (0.85 * MW) - (15.2 * E_LUMO) + (5.7 * μ) + (25.4 * nBr)

Such QSAR models provide a valuable and cost-effective tool for screening new flame-retardant candidates and for prioritizing experimental testing by predicting their chemical reactivity profiles based on their molecular structure. nih.gov

Synthesis and Mechanistic Investigation of Analogues and Derivatives of 2,4,6 Tribromophenyl Propionate

Systematic Variation of the Propionate (B1217596) Ester Moiety

The synthesis of 2,4,6-Tribromophenyl (B11824935) propionate analogues involves the esterification of 2,4,6-Tribromophenol (B41969) with various acylating agents. This systematic variation allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility, reactivity, and thermal stability. The general synthetic route is the reaction of 2,4,6-Tribromophenol with an appropriate acyl chloride or anhydride in the presence of a base.

Key analogues that have been synthesized include the acetate (B1210297) and acrylate (B77674) derivatives.

2,4,6-Tribromophenyl acetate : This compound is synthesized by reacting 2,4,6-Tribromophenol with acetic anhydride. This variation, replacing the propionyl group with a smaller acetyl group, serves as a fundamental analogue for comparative studies.

2,4,6-Tribromophenyl acrylate (TBPA) : The synthesis of this monomer is crucial for the development of polymeric materials. It is prepared by the reaction of 2,4,6-Tribromophenol with acryloyl chloride. TBPA is a brominated acrylate monomer designed to confer flame retardancy, chemical resistance, and thermal stability to polymer formulations specialchem.com. The presence of the acrylate group provides a site for polymerization.

The following table summarizes the synthesis of these analogues.

Product Precursors Reaction Type Significance
2,4,6-Tribromophenyl acetate2,4,6-Tribromophenol, Acetic anhydrideAcylationBasic analogue for property comparison
2,4,6-Tribromophenyl acrylate2,4,6-Tribromophenol, Acryloyl chlorideAcylationMonomer for flame-retardant polymers

This table is generated based on established principles of organic synthesis for creating ester analogues.

Modifications to the Brominated Phenyl Ring (e.g., Isomers, Different Halogenation Patterns)

Modifying the substitution pattern of the brominated phenyl ring creates another class of analogues. These modifications explore how the number and position of halogen atoms affect the compound's properties. The synthetic approach remains the esterification of a corresponding brominated phenol (B47542) with propionyl chloride or a related acylating agent.

Research has explored the synthesis of related structures from differently halogenated phenols. For instance, the synthesis of 3-(2,4-dibromophenoxy)propanoic acid has been documented, starting from 2,4-Dibromophenol and 2-Oxetanone chemicalbook.com. This precursor can be readily esterified to yield the corresponding 2,4-dibromophenyl ester, providing a direct structural isomer and analogue to the 2,4,6-tribromo variant. This allows for comparative studies on the effect of the degree of bromination on properties like flame retardancy and thermal stability.

The table below outlines the synthesis of representative analogues with modified phenyl rings.

Analogue Phenolic Precursor Acylating Agent Key Structural Difference
2,4-Dibromophenyl propionate2,4-DibromophenolPropionyl chlorideReduced number of bromine atoms (di-substituted vs. tri-substituted)
Pentabromophenyl propionatePentabromophenolPropionyl chlorideIncreased number of bromine atoms (penta-substituted vs. tri-substituted)

This table illustrates the systematic modification of the brominated phenyl ring to produce analogues of the target compound.

Synthesis of Polymeric Derivatives incorporating the 2,4,6-Tribromophenyl Propionate Unit

The incorporation of the 2,4,6-tribromophenyl moiety into polymers is a key strategy for developing inherently flame-retardant materials. This is most effectively achieved through the polymerization of a monomer derivative, such as 2,4,6-Tribromophenyl acrylate (TBPA). The acrylate functional group allows for free-radical polymerization, enabling the creation of both homopolymers and copolymers.

Research has demonstrated the utility of TBPA in creating complex polymers. One significant study analyzed the free-radical terpolymerization of TBPA with acrylonitrile (B1666552) and styrene tandfonline.com. By studying the monomer-polymer composition data, researchers determined the reactivity ratios, which are crucial for predicting and controlling the microstructure and properties of the final terpolymer tandfonline.com.

Furthermore, N-(2,4,6-tribromophenyl)maleimide, a related compound, has been successfully copolymerized with methyl acrylate and methyl methacrylate (B99206) sci-hub.ru. While not a direct derivative of this compound, this work highlights the broader strategy of using polymerizable derivatives of tribromophenyl compounds to create functional polymers with high thermal stability sci-hub.ru. These copolymers are noted for their fire-resistance characteristics sci-hub.ru.

The data below summarizes key findings from copolymerization studies involving tribromophenyl-containing monomers.

Polymer Type Monomers Polymerization Method Significance
Terpolymer2,4,6-Tribromophenyl acrylate, Acrylonitrile, StyreneFree-radical polymerizationCreates a flame-retardant polymer with tunable properties based on monomer ratios tandfonline.com.
CopolymerN-(2,4,6-tribromophenyl)maleimide, Methyl acrylateFree-radical polymerizationProduces copolymers with increased thermal stability and fire resistance sci-hub.ru.

This interactive table presents data on the synthesis of polymeric derivatives incorporating the 2,4,6-tribromophenyl unit.

Comparative Studies on Synthetic Efficiency and Reaction Pathways

The synthesis of this compound and its analogues primarily relies on two classical esterification pathways: the Schotten-Baumann reaction and the Fischer esterification. The choice of pathway significantly impacts reaction conditions, efficiency, and scalability.

Advanced Analytical Methodologies for Trace Detection and Quantification of 2,4,6 Tribromophenyl Propionate

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) for Complex Matrices

Gas chromatography coupled with mass spectrometry is a cornerstone for the analysis of semi-volatile organic compounds like BFRs. mdpi.comhpst.cz Its high resolving power and sensitive detection capabilities make it ideal for identifying and quantifying analytes in intricate samples. mdpi.com For compounds like 2,4,6-tribromophenyl (B11824935) propionate (B1217596), which are amenable to gas chromatography, GC-MS provides excellent selectivity. The use of tandem mass spectrometry (GC-MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions, which is critical for minimizing matrix interference and achieving low detection limits. hpst.czresearchgate.net

Developing a robust analytical method for environmental matrices such as water, soil, or biota involves careful optimization of chromatographic conditions and mass spectrometric parameters. For related compounds like TBP, methods have been extensively validated, demonstrating high sensitivity and reliability. nih.govnih.gov

Method validation typically assesses linearity, accuracy (recovery), precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ). For the analysis of bromophenols in water, methods combining solid-phase extraction (SPE) with GC-MS have achieved detection limits in the low nanogram-per-liter (ng/L) range. nih.govresearchgate.net An excellent correlation has been shown between results from immunoassays and GC-MS for TBP analysis in wood extracts, validating the accuracy of the chromatographic method. nih.gov Given its structural similarity, it is anticipated that methods for 2,4,6-tribromophenyl propionate would yield comparable performance.

Table 1: Exemplary GC-MS/MS Method Validation Parameters for Halophenol Analysis in Drug Products

Click to view table
Parameter2,4,6-Tribromophenol (B41969)Unit
Limit of Detection (LOD)0.04ng/L
Limit of Quantification (LOQ)0.12ng/L
Recovery95-105%
Precision (RSD)< 15%

Data derived from methodologies developed for closely related halophenols in aqueous solutions, indicating expected performance for this compound. nih.gov

This compound may be present in various consumer products, such as plastics and textiles, as an additive flame retardant. diva-portal.org Analyzing these material extracts presents a significant challenge due to the complexity of the polymer matrix. Pyrolysis-GC-MS is a common technique where the material is heated to high temperatures, and the resulting degradation products are analyzed. Studies have shown that larger BFRs can fragment into smaller, more volatile compounds like TBP during pyrolysis or in industrial processes. researchgate.net

Extraction from solid materials often involves solvents like hexane (B92381) and dichloromethane, followed by a clean-up step to remove interfering matrix components. nih.govresearchgate.net For instance, an efficient method for analyzing TBP in wood involved an alkaline extraction followed by direct analysis of the diluted extract. nih.gov This approach achieved a limit of detection of 45 ng/g in wood. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

While GC-MS is highly effective, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful alternative, particularly for BFRs that are non-volatile, thermally labile, or require derivatization for GC analysis. mdpi.comlabmedica.com LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for a wide range of BFRs, including bromophenols and their derivatives. nih.govnih.gov

An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for quantifying various BFRs, including bromophenols, in diverse food matrices. nih.gov This method demonstrated good recovery (70-120%) and precision (<20% RSD) with LOQs ranging from 4 pg/g to 8 ng/g, depending on the analyte and matrix. nih.gov Such methods are well-suited for analyzing this compound, which may not require vaporization, thus avoiding potential thermal degradation.

Table 2: Typical LC-MS/MS Parameters for BFR Analysis

Click to view table
ParameterSetting
ColumnC18 reversed-phase
Mobile PhaseGradient of water and methanol/acetonitrile (B52724) with modifiers
Ionization ModeElectrospray Ionization (ESI), negative mode
DetectionMultiple Reaction Monitoring (MRM)

These are common starting parameters for the analysis of brominated phenolic compounds. nih.govresearchgate.net

Sample Preparation Techniques

Effective sample preparation is paramount for the successful trace analysis of this compound. The goal is to efficiently extract the analyte from the sample matrix while simultaneously removing interfering substances that could compromise the analysis. wur.nlthermofisher.com

Stir Bar Sorptive Extraction (SBSE): SBSE is a solvent-free extraction technique that offers high enrichment of organic compounds from aqueous samples. tue.nlnih.gov It utilizes a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (B3030410) (PDMS). tue.nl The analytes partition from the sample matrix into the PDMS coating. tue.nl The stir bar is then removed and the analytes are thermally desorbed into a GC-MS system. nih.gov SBSE is significantly more sensitive than solid-phase microextraction (SPME) due to the larger volume of the sorbent phase. tue.nl A GC-MS/MS method combined with SBSE has been successfully developed and validated for determining halophenols, including TBP, in various drug product formulations, achieving detection limits at the picogram-per-tablet level. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the extraction solvent, accelerating the extraction of analytes from solid samples. nih.govnih.gov This technique reduces extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. nih.gov The choice of solvent and optimization of parameters like microwave power and irradiation time are crucial for achieving high extraction efficiency. nih.gov MAE has been effectively used for extracting phenolic compounds from various matrices and is a promising technique for extracting this compound from materials like soil, sediment, and consumer products. nih.govnih.gov

Table 3: Comparison of Advanced Extraction Techniques for Phenolic Compounds

Click to view table
TechniquePrincipleAdvantagesCommon Application
SBSE Partitioning of analytes into a PDMS-coated stir bar. tue.nlHigh enrichment factor, solventless, automated. tue.nlnih.govAqueous samples (water, beverages). nih.govyoutube.com
MAE Microwave heating of solvent to accelerate extraction from solids. nih.govFast, reduced solvent volume, efficient for solid matrices. nih.govnih.govEnvironmental solids (soil, sediment), food, plant material. nih.govnih.gov

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in mass spectrometry, leading to inaccurate quantification. nih.govnih.govchromatographyonline.com This is particularly problematic in complex samples like food, environmental biota, and material extracts. researchgate.netmdpi.com

Several strategies are employed to mitigate matrix effects:

Thorough Sample Clean-up: After initial extraction, a clean-up step is often necessary. This can involve techniques like solid-phase extraction (SPE) or the use of sorbents such as acidified silica (B1680970) gel, which is effective at removing lipids and other interferences from biological and food samples. hpst.czresearchgate.netnih.gov

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. nih.govmdpi.com This helps to compensate for any signal suppression or enhancement caused by co-eluting matrix components. chromatographyonline.com

Use of Isotope-Labeled Internal Standards: The addition of a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) is the most effective way to correct for both extraction efficiency and matrix effects. The internal standard experiences the same matrix effects as the native analyte, allowing for accurate quantification. nih.gov

Tandem Mass Spectrometry (MS/MS): By monitoring specific, highly selective fragmentation transitions (Multiple Reaction Monitoring), MS/MS can distinguish the analyte signal from background noise and isobaric interferences, thereby reducing the impact of the matrix. hpst.cznih.gov

Development of High-Throughput Screening Analytical Methods (e.g., ELISA if adapted for the propionate)

The detection of this compound, particularly at trace levels in complex matrices, necessitates the development of sensitive, specific, and rapid analytical methods. High-throughput screening (HTS) methodologies, which allow for the rapid testing of numerous samples, are particularly valuable for environmental monitoring and food safety applications. While specific HTS methods for this compound are not extensively documented in publicly available literature, the adaptation of existing immunoassays for structurally related compounds, such as 2,4,6-tribromophenol (TBP), presents a viable and logical approach. The development of an Enzyme-Linked Immunosorbent Assay (ELISA) for this compound would be a key step towards a high-throughput analysis platform.

The foundation for such an assay can be drawn from established immunochemical methods for other brominated flame retardants. For instance, a competitive ELISA has been successfully developed for the analysis of 2,4,6-tribromophenol (TBP) in wood samples. nih.gov This existing assay demonstrates the feasibility of producing antibodies that can recognize the tribrominated phenolic structure, which is the core of the this compound molecule.

To adapt such an ELISA for this compound, a new immunogen would need to be synthesized. This involves designing a hapten that incorporates the propionate ester group while exposing the key structural features of the molecule for antibody recognition. nih.govprosci-services.com The hapten would then be conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to make it immunogenic. nih.govresearchgate.net The specificity of the resulting antibodies would be crucial, and screening for cross-reactivity with the parent compound, 2,4,6-tribromophenol, and other related brominated compounds would be a critical step in the validation process. gyrosproteintechnologies.commdpi.com

Once specific antibodies are generated, a competitive ELISA format can be developed. In this format, the this compound in a sample would compete with a known amount of labeled this compound (or a derivative) for binding to a limited number of antibody sites. The signal produced would be inversely proportional to the concentration of the analyte in the sample.

The performance of a hypothetical ELISA for this compound can be extrapolated from the data of the existing TBP ELISA. The following table illustrates the potential performance characteristics of such an assay.

Table 1: Projected Performance Characteristics of a Competitive ELISA for this compound

Parameter Projected Value Description
Limit of Detection (LOD) 0.05 - 0.2 ng/mL The lowest concentration of the analyte that can be reliably distinguished from a blank sample.
Limit of Quantification (LOQ) 0.2 - 1.0 ng/mL The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Working Range 0.2 - 10 ng/mL The range of concentrations over which the assay is linear and provides accurate results.
Cross-reactivity (vs. TBP) < 10% The degree to which the antibody binds to the parent compound, 2,4,6-tribromophenol.

| Precision (CV%) | < 15% | The coefficient of variation, indicating the reproducibility of the measurements. |

This table is interactive. You can sort the data by clicking on the column headers.

The development of a robust ELISA for this compound would pave the way for its integration into a high-throughput screening platform. This would involve the miniaturization of the assay into a 96-well or 384-well plate format, automation of liquid handling steps, and the use of automated plate readers for rapid data acquisition. rsc.orgnih.gov Such a system would significantly increase the sample throughput, making it suitable for large-scale screening programs.

Further research would be necessary to optimize the assay conditions, including the choice of antibodies, coating antigens, and the influence of matrix effects from various sample types. nih.govresearchgate.net The validation of the developed ELISA against a reference method, such as gas chromatography-mass spectrometry (GC-MS), would be essential to ensure its accuracy and reliability for the intended application. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Tribromophenyl Propionate in laboratory-scale settings?

  • Methodological Answer : The synthesis typically involves esterification of propionic acid derivatives with 2,4,6-tribromophenol. A reported approach uses anhydrous tetrahydrofuran (THF) as a solvent, with triethylamine (Et₃N) to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or recrystallization . Safety protocols, such as using protective gloves and masks, are critical due to brominated intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are standard for structural confirmation. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) quantifies purity. X-ray crystallography, if crystals are obtainable, provides definitive structural data, though this may require collaboration with specialized facilities .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin due to potential irritation from brominated aromatic compounds. Waste should be segregated and disposed of via certified hazardous waste services. Storage conditions should adhere to flammability and reactivity guidelines (e.g., away from oxidizing agents) .

Advanced Research Questions

Q. What role does this compound play in flame-retardant polymer formulations?

  • Methodological Answer : As a brominated aryl ester, it acts as a reactive flame retardant in epoxy resins or polycarbonates. Its efficacy is tested via thermogravimetric analysis (TGA) and cone calorimetry to measure thermal stability and smoke suppression. Comparative studies with other brominated esters (e.g., acrylate or carbonate derivatives) can optimize loading efficiency while minimizing toxicity .

Q. How does this compound decompose under pyrolysis, and what are its environmental implications?

  • Methodological Answer : Pyrolysis experiments in inert or oxidative atmospheres (using TGA-GC/MS) reveal debromination pathways, generating hydrogen bromide (HBr) and polybrominated dibenzofurans (PBDFs). Co-processing with Ca(OH)₂ reduces toxic emissions by neutralizing HBr, offering a potential mitigation strategy for e-waste recycling .

Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Kinetic studies in polar aprotic solvents (e.g., DMSO) demonstrate that the electron-withdrawing bromine substituents enhance reactivity toward nucleophiles like amines or thiols. Computational modeling (DFT) can predict regioselectivity, particularly at the para position, where steric hindrance is minimized .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or varying experimental conditions (heating rate, atmosphere). Standardized TGA protocols (e.g., 10°C/min under N₂) and cross-validation with differential scanning calorimetry (DSC) are recommended. Collaborative data-sharing platforms can harmonize findings .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester bond .
  • Analytical Challenges : Bromine isotopes (⁷⁹Br/⁸¹Br) complicate mass spectral interpretation; high-resolution MS is advised .
  • Environmental Testing : Use EPA Method 1614 for brominated flame retardant analysis in environmental matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.